N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide
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Overview
Description
N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a nitro group at the 6th position of the benzothiazole ring and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide typically involves the nitration of 2-aminobenzothiazole followed by acylation. The nitration process introduces a nitro group at the 6th position of the benzothiazole ring. This is usually achieved by treating 2-aminobenzothiazole with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The resulting 6-nitro-2-aminobenzothiazole is then subjected to acylation with phenylacetyl chloride in the presence of a base like pyridine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the amide moiety.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-(6-amino-1,3-benzothiazol-2-yl)-2-phenylacetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, though specific products depend on the reaction conditions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. Additionally, the benzothiazole ring can intercalate with DNA, leading to potential anticancer effects. The compound may also inhibit specific enzymes or proteins involved in microbial growth, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
6-nitro-1,3-benzothiazole: A simpler derivative without the phenylacetamide moiety.
N-(6-nitro-1,3-benzothiazol-2-yl)propanamide: Similar structure but with a propanamide group instead of phenylacetamide.
N-(6-nitro-1,3-benzothiazol-2-yl)-3-(phenylthio)propanamide: Contains a phenylthio group in addition to the benzothiazole ring.
Uniqueness
N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide is unique due to the combination of the nitro group, benzothiazole ring, and phenylacetamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c19-14(8-10-4-2-1-3-5-10)17-15-16-12-7-6-11(18(20)21)9-13(12)22-15/h1-7,9H,8H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFQSRLNIKIKKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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